molecular formula C21H20N2O2 B184935 N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide CAS No. 313483-44-2

N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide

Numéro de catalogue B184935
Numéro CAS: 313483-44-2
Poids moléculaire: 332.4 g/mol
Clé InChI: JCODKZBVFAGZIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide, also known as PTP-1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTP-1B inhibitor is a potent inhibitor of protein tyrosine phosphatase 1B (PTP-1B), which is a negative regulator of insulin signaling. Inhibition of PTP-1B has been shown to improve insulin sensitivity, making it a promising target for the treatment of type 2 diabetes and other metabolic disorders.

Mécanisme D'action

N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor exerts its therapeutic effects by inhibiting the activity of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide, which is a negative regulator of insulin signaling. By inhibiting N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide, N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor increases insulin sensitivity and glucose uptake in insulin-responsive tissues, such as skeletal muscle and adipose tissue. This results in improved glucose homeostasis and lipid metabolism.
Biochemical and physiological effects:
N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor has been shown to have several biochemical and physiological effects, including improved insulin sensitivity, increased glucose uptake, and improved lipid metabolism. In animal models of obesity and diabetes, N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor has been shown to reduce body weight and improve glucose tolerance.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor is a potent and selective inhibitor of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide, making it a valuable tool for studying the role of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide in insulin signaling and glucose metabolism. However, N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor has some limitations for lab experiments, including its high cost and limited availability. Additionally, N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor may have off-target effects on other protein tyrosine phosphatases, which can complicate data interpretation.

Orientations Futures

There are several future directions for research on N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor, including:
1. Development of more potent and selective N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitors for therapeutic use.
2. Investigation of the long-term effects of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibition on glucose metabolism and insulin sensitivity.
3. Exploration of the potential of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitors for the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
4. Investigation of the molecular mechanisms underlying the effects of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibition on glucose metabolism and insulin signaling.
5. Development of novel drug delivery systems for N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitors to improve their bioavailability and efficacy.
Conclusion:
In conclusion, N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor is a promising compound with potential therapeutic applications for the treatment of type 2 diabetes and other metabolic disorders. Its ability to improve insulin sensitivity and glucose metabolism makes it a valuable tool for scientific research. Further research is needed to fully understand the molecular mechanisms underlying its effects and to develop more potent and selective inhibitors for therapeutic use.

Méthodes De Synthèse

The synthesis of N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor involves several steps, including the condensation of 4-(pyridin-4-ylmethyl)benzaldehyde with 2-(o-tolyloxy)acetic acid, followed by reduction and acetylation. The final product is obtained through recrystallization and purification.

Applications De Recherche Scientifique

N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor has been extensively studied in scientific research for its potential therapeutic applications. In vitro studies have shown that N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor can improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In animal models of obesity and diabetes, N-(4-(Pyridin-4-ylmethyl)phenyl)-2-(o-tolyloxy)acetamide inhibitor has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism.

Propriétés

Numéro CAS

313483-44-2

Formule moléculaire

C21H20N2O2

Poids moléculaire

332.4 g/mol

Nom IUPAC

2-(2-methylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C21H20N2O2/c1-16-4-2-3-5-20(16)25-15-21(24)23-19-8-6-17(7-9-19)14-18-10-12-22-13-11-18/h2-13H,14-15H2,1H3,(H,23,24)

Clé InChI

JCODKZBVFAGZIN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3

SMILES canonique

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.